molecular formula C7H9NO2S B1625632 Methyl 5-ethylthiazole-4-carboxylate CAS No. 81569-45-1

Methyl 5-ethylthiazole-4-carboxylate

Cat. No. B1625632
CAS RN: 81569-45-1
M. Wt: 171.22 g/mol
InChI Key: UJWHTPUQSUHEGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-ethylthiazole-4-carboxylate is a useful research compound. Its molecular formula is C7H9NO2S and its molecular weight is 171.22 g/mol. The purity is usually 95%.
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properties

CAS RN

81569-45-1

Product Name

Methyl 5-ethylthiazole-4-carboxylate

Molecular Formula

C7H9NO2S

Molecular Weight

171.22 g/mol

IUPAC Name

methyl 5-ethyl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C7H9NO2S/c1-3-5-6(7(9)10-2)8-4-11-5/h4H,3H2,1-2H3

InChI Key

UJWHTPUQSUHEGZ-UHFFFAOYSA-N

SMILES

CCC1=C(N=CS1)C(=O)OC

Canonical SMILES

CCC1=C(N=CS1)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

The following diazotization step was adapted from Barton, A. et al., J.C.S. Perkin Trans I, 159-164 (1982): A solution of NaNO2 (150 mg, 2.17 mmol) in water (1.0 mL) was added dropwise to a stirred, cold (0° C.) solution of methyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate (186 mg, 1.0 mmol) in 50% H3PO2 (3.2 mL). The mixture was stirred at 0° C. for 1 h and allowed to warm up to room temperature where it stirred further for 2 h. After recooling to 0° C., the mixture was treated slowly with a solution of NaOH (85 mg) in water (10 mL). The mixture was then diluted with saturated NaHCO3 solution and extracted twice with ether. The organic layers were combined, dried over MgSO4 and concentrated to give methyl 5-ethylthiazole-4-carboxylate (i.e., Cap-173, Step a) (134 mg, 78%) as an orange oil (85% pure) which was used directly in the next reaction. Rt=1.58 min (Cond.-MD1); LC-MS: Anal. Calcd. for [M+H]+ C2H10NO2S: 172.05. found: 172.05.
Name
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
186 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
3.2 mL
Type
solvent
Reaction Step One
Name
Quantity
85 mg
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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